meso-Tetraphenylporphyrin-Pb(II)
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Overview
Description
meso-Tetraphenylporphyrin-Pb(II): is a lead(II) complex of meso-tetraphenylporphyrin, a type of porphyrin compound. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. meso-Tetraphenylporphyrin-Pb(II) is of particular interest due to its unique photophysical and electrochemical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-tetraphenylporphyrin typically involves the Adler-Longo method, which is a one-step condensation reaction of pyrrole with benzaldehyde in the presence of an acid catalyst and atmospheric oxygen . The reaction is carried out under reflux conditions, and the product is purified through chromatography.
Industrial Production Methods: Industrial production of meso-tetraphenylporphyrin-Pb(II) involves scaling up the Adler-Longo method. The process includes the addition of lead(II) acetate to the meso-tetraphenylporphyrin solution, followed by refluxing and purification .
Chemical Reactions Analysis
Types of Reactions: meso-Tetraphenylporphyrin-Pb(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or other reducing agents.
Substitution: Substitution reactions involve replacing one or more phenyl groups with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various organic reagents depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of meso-tetraphenylporphyrin-Pb(II).
Reduction: Reduced forms of the compound.
Substitution: Substituted porphyrin derivatives.
Scientific Research Applications
meso-Tetraphenylporphyrin-Pb(II) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electrochemical properties.
Biology: Studied for its potential in photodynamic therapy for cancer treatment.
Medicine: Investigated for its role in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of sensors, optoelectronic devices, and solar energy converters.
Mechanism of Action
The mechanism of action of meso-tetraphenylporphyrin-Pb(II) involves its ability to interact with light and generate reactive oxygen species. This property is particularly useful in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can kill cancer cells . The molecular targets and pathways involved include the generation of reactive oxygen species and the subsequent induction of cell death in targeted cells .
Comparison with Similar Compounds
- meso-Tetraphenylporphyrin-Zn(II)
- meso-Tetraphenylporphyrin-Cu(II)
- meso-Tetraphenylporphyrin-Co(II)
Comparison:
- meso-Tetraphenylporphyrin-Zn(II): Exhibits strong fluorescence properties, making it useful in imaging applications .
- meso-Tetraphenylporphyrin-Cu(II): Known for its catalytic activity in oxidation reactions .
- meso-Tetraphenylporphyrin-Co(II): Used in the catalytic degradation of dyes and other environmental pollutants .
meso-Tetraphenylporphyrin-Pb(II) is unique due to its lead(II) center, which imparts distinct photophysical and electrochemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
7,12,17,24-tetraphenyl-2,22,23,25-tetraza-1-plumbaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,11,13,15,17,20-nonaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30N4.Pb/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-23,25-26,28H,24,27H2;/q-4;+4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFMFFQNBOQVQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(=C3C=CC4=C(C5=CCC6=C(C7=CC=C8N7[Pb](N65)(N34)N2C1=C8C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30N4Pb |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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